((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate
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Overview
Description
((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate is a complex organic compound that belongs to the class of substituted nucleoside derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its interactions with various biomolecules. Its ability to mimic natural nucleosides makes it a valuable tool for studying DNA and RNA synthesis and function .
Medicine
The primary application of this compound in medicine is as an anticancer agent. It has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells by interfering with DNA replication .
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals and other high-value chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of other active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
- ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
- ((2R,3R,4R)-3-(4-Chlorobenzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- ((2R,3S)-3-(tert-Butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
Uniqueness
What sets ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C20H18ClFN4O5 |
---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3/t13-,14-,16-,19-/m1/s1 |
InChI Key |
ZGDFADBOEZXSJY-NPNMTCQASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Origin of Product |
United States |
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